molecular formula C21H21NO5 B2982830 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034258-86-9

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B2982830
CAS RN: 2034258-86-9
M. Wt: 367.401
InChI Key: SJZKLPDZOUYPTR-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.401. The purity is usually 95%.
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Scientific Research Applications

Transformations under Camps Cyclization Conditions

Research conducted by Mochalov et al. (2016) on N-(2-acylaryl)benzamides and analogous compounds, including those with furan and cyclopropane motifs, demonstrated that these compounds undergo Camps cyclization, yielding high yields of quinolin-4(1H)-ones. This reaction pathway is significant for synthesizing complex heterocyclic compounds, which are valuable in medicinal chemistry and material science (Mochalov et al., 2016).

Characterization of Cyclohexanecarboxamide Derivatives

Özer et al. (2009) synthesized and characterized various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with methoxyphenyl substituents, akin to the compound . These derivatives were thoroughly characterized using spectroscopic techniques, providing a basis for understanding the structural and electronic properties of such compounds. The crystal structure of one such derivative highlighted the conformational preferences and potential for intramolecular interactions, which could be relevant for designing molecules with specific properties (Özer et al., 2009).

Photochemical and Thermal Additions

The work by Hiraoka (1973) on the photochemical and thermal addition reactions of 2-cyanofuran could offer insights into the reactivity of furan-containing compounds like the one of interest. Understanding these reactions helps in the design of synthetic pathways for functionalized cyclopropane derivatives, which are valuable in drug design and organic synthesis (Hiraoka, 1973).

Furan Derivatives from Endophytic Fungi

Research on new furan derivatives isolated from a mangrove-derived endophytic fungus by Chen et al. (2017) underscores the biodiversity of furan sources and their potential applications in discovering new bioactive compounds. This study illustrates the utility of natural product chemistry in identifying compounds with unique structures and functionalities, which could be mimicked or modified in synthetic analogs for various applications (Chen et al., 2017).

Synthesis of Novel Furan Derivatives

Bossio et al. (1994) reported on the synthesis of a new class of furan derivatives through the reaction of arenesulfonylacetic acids with isocyanides. This synthetic approach could be applied to the synthesis of furan-containing cyclopropane derivatives, demonstrating the versatility of furan chemistry in organic synthesis (Bossio et al., 1994).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-25-17-6-3-2-5-16(17)20(9-10-20)19(23)22-14-21(24,15-8-12-26-13-15)18-7-4-11-27-18/h2-8,11-13,24H,9-10,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZKLPDZOUYPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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